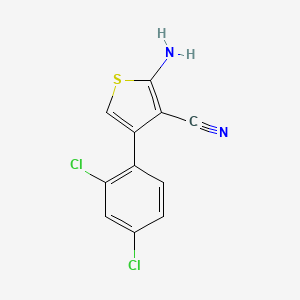

2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

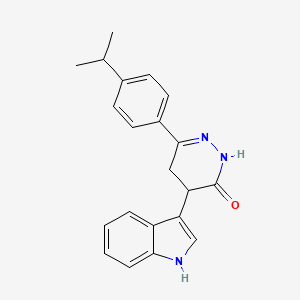

“2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile” is a specialty product for proteomics research . It has a molecular formula of C11H6Cl2N2S and a molecular weight of 269.15 .

Synthesis Analysis

Thiophene derivatives, including “this compound”, can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is based on a thiophene core, a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis

The synthesis of “this compound” involves a condensation reaction, specifically the Gewald reaction . This reaction involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C11H6Cl2N2S, and its molecular weight is 269.15 . Further physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antitumor Applications

2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile and its derivatives show significant potential in antitumor applications. For example, novel targets of 2-aminothiophene derivatives synthesized using Gewald methodology exhibited inhibitory effects on human tumor cell lines, including hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7) (Khalifa & Algothami, 2020).

Antibacterial and Anti-Inflammatory Agents

Thiophene-3-carbonitrile containing Schiff bases, synthesized from 2-amino-4,5,6,7-tetrahydro-benzo[b] thiophene-3-carbonitrile, have demonstrated notable antibacterial activities. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some being more effective than the standard drug chloramphenicol (Khan et al., 2013). Additionally, synthesized compounds from 2‐amino‐5‐(2,4‐dichlorophenyl)thiophene‐3‐carbonitrile and 1,3‐disubstituted‐1H‐pyrazole‐4‐carbaldehydes showed promising antibacterial and anti‐inflammatory activities (Nayak et al., 2020).

Application in Dyes and Pigments

2-Aminothiophene derivatives, such as 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, have been utilized in the synthesis of azo dyes. These dyes demonstrate good coloration and fastness properties on polyester, showcasing their potential in textile applications (Sabnis & Rangnekar, 1989).

Electronic and Optical Properties

Compounds derived from this compound have been studied for their electronic and optical properties. For instance, thiophene based imine compounds exhibited interesting electrochemical and photoluminescence properties (Yildiz et al., 2017). Moreover, the structural and optical properties of certain derivatives, such as 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile, have been explored, demonstrating their potential in thin film applications (Zeyada et al., 2016).

Wirkmechanismus

Target of Action

Thiophene derivatives, in general, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Result of Action

Thiophene derivatives have been associated with a variety of biological activities, suggesting a range of potential effects .

Zukünftige Richtungen

The future directions for “2-Amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile” and similar compounds could involve further exploration of their potential biological activities . As thiophene derivatives have shown a variety of biological effects, they could play a vital role for medicinal chemists to improve advanced compounds .

Eigenschaften

IUPAC Name |

2-amino-4-(2,4-dichlorophenyl)thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2S/c12-6-1-2-7(10(13)3-6)9-5-16-11(15)8(9)4-14/h1-3,5H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGZRPSQXSOPOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=C2C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(6-Chloro-3-pyridinyl)methyl]-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2823405.png)

![2-((6-((3,4-dimethoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2823407.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2823408.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2823409.png)

![3-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2823419.png)

![5-((2-(diethylamino)ethyl)thio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823420.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2823422.png)

![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,2-difluoroacetic acid](/img/structure/B2823423.png)